molecular formula C10H10FN3O B13296956 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

Cat. No.: B13296956
M. Wt: 207.20 g/mol
InChI Key: JYWCLNMDUFEPTB-UHFFFAOYSA-N
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Description

1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a fluorophenyl group and an oxadiazole ring, which contribute to its unique chemical properties

Preparation Methods

The synthesis of 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, which is introduced through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

    Condensation: The amine group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound may exert its effects through:

Comparison with Similar Compounds

1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the fluorophenyl group and the oxadiazole ring, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C10H10FN3O

Molecular Weight

207.20 g/mol

IUPAC Name

1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine

InChI

InChI=1S/C10H10FN3O/c1-6(12)10-13-9(14-15-10)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3

InChI Key

JYWCLNMDUFEPTB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NO1)C2=CC(=CC=C2)F)N

Origin of Product

United States

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